![molecular formula C11H11N3O5S B2692617 3-methoxy-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide CAS No. 1428358-09-1](/img/structure/B2692617.png)
3-methoxy-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide
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Overview
Description
“3-methoxy-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide” is a chemical compound with the molecular formula C13H15N3O5S. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of “3-methoxy-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide” involves a 3,4-dimethoxy substitution on the first phenyl ring and a Cl atom on the other phenyl which pushes the 5-methyl-isoxazole ring toward the secondary binding pocket .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . Nevertheless, the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications
Mechanism of Action
The mechanism of action of “3-methoxy-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide” involves the formation of hydrogen bonds with various amino acids in the target protein . The 4-methoxy group enters perfectly into the relatively polar side pocket-forming hydrogen bonds with HIS-90, GLN-192, and SER-516. The 3-methoxy group and carbonyl formed hydrogen bonds with ILE-517 and TYR-355, respectively .
Future Directions
The future directions in the field of isoxazole research involve the development of new eco-friendly synthetic strategies . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme . Furthermore, the development of alternate metal-free synthetic routes is also a significant area of interest .
properties
IUPAC Name |
3-methoxy-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5S/c1-18-10-6-9(19-14-10)11(15)13-7-2-4-8(5-3-7)20(12,16)17/h2-6H,1H3,(H,13,15)(H2,12,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHZMNLPJZANQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide |
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